Methyl-phenyl-propylphosphane
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Overview
Description
Methyl-phenyl-propylphosphane is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphine group attached to a methylphenylpropyl moiety, making it a versatile reagent in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-phenyl-propylphosphane typically involves the reaction of phenylmagnesium bromide with methylpropylphosphine chloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at low temperatures, around -78°C, to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: Methyl-phenyl-propylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form phosphine hydrides using reducing agents like lithium aluminum hydride.
Substitution: The phosphine group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions: room temperature, aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reaction conditions: anhydrous solvents, low temperatures.
Substitution: Alkyl halides, aryl halides; reaction conditions: polar aprotic solvents, elevated temperatures.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Alkyl or aryl phosphines.
Scientific Research Applications
Methyl-phenyl-propylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor for the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: this compound is utilized in the production of specialty chemicals, polymers, and materials with advanced properties.
Mechanism of Action
The mechanism of action of Methyl-phenyl-propylphosphane involves its ability to coordinate with metal centers in catalytic processes. The phosphine group acts as a nucleophile, donating electron density to the metal center and stabilizing reactive intermediates. This coordination enhances the reactivity and selectivity of the catalytic system, leading to efficient and controlled chemical transformations.
Comparison with Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
Dimethylphenylphosphine: Another organophosphorus compound with similar reactivity but different steric and electronic properties.
Diphenylmethylphosphine: A compound with a similar structure but different substituents on the phosphine group.
Uniqueness of Methyl-phenyl-propylphosphane: this compound stands out due to its unique combination of steric and electronic properties, which make it a versatile ligand in various catalytic processes. Its ability to form stable complexes with transition metals and facilitate selective reactions distinguishes it from other similar compounds.
Properties
CAS No. |
13153-89-4 |
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Molecular Formula |
C10H15P |
Molecular Weight |
166.2 g/mol |
IUPAC Name |
methyl-phenyl-propylphosphane |
InChI |
InChI=1S/C10H15P/c1-3-9-11(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
UMLJLONQGFCDLO-UHFFFAOYSA-N |
SMILES |
CCCP(C)C1=CC=CC=C1 |
Canonical SMILES |
CCCP(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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